Methanamine, N-[(3-methoxyphenyl)methylene]-
Description
"Methanamine, N-[(3-methoxyphenyl)methylene]-" (CAS: 77775-71-4) is a Schiff base compound characterized by a methoxyphenyl group attached to a methanamine backbone via an imine linkage. Structurally, it belongs to the class of aromatic imines, which are widely studied for their applications in coordination chemistry, catalysis, and bioactive molecule design . The 3-methoxy substituent on the phenyl ring introduces electronic and steric effects that influence its reactivity and physical properties. This compound is synthesized through condensation reactions between 3-methoxybenzaldehyde and methylamine under controlled conditions, often yielding an oil or low-melting solid depending on the reaction setup .
Properties
CAS No. |
16928-30-6 |
|---|---|
Molecular Formula |
C9H11NO |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-N-methylmethanimine |
InChI |
InChI=1S/C9H11NO/c1-10-7-8-4-3-5-9(6-8)11-2/h3-7H,1-2H3 |
InChI Key |
GMYWIOGIHDHYMK-UHFFFAOYSA-N |
Canonical SMILES |
CN=CC1=CC(=CC=C1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanamine, N-[(3-methoxyphenyl)methylene]- typically involves the condensation of methanamine with 3-methoxybenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods
Industrial production of Methanamine, N-[(3-methoxyphenyl)methylene]- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Methanamine, N-[(3-methoxyphenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction of the imine group can yield secondary amines.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Secondary amines.
Substitution: Various substituted methoxyphenyl derivatives.
Scientific Research Applications
Organic Synthesis
Methanamine, N-[(3-methoxyphenyl)methylene]- serves as a versatile building block in organic synthesis. It can undergo various chemical transformations:
- Oxidation: Converts to oximes or nitriles.
- Reduction: Forms secondary amines.
- Substitution Reactions: Produces various substituted methoxyphenyl derivatives.
These reactions enable the compound to be utilized in synthesizing more complex molecules, making it valuable in synthetic organic chemistry.
Research indicates that Methanamine, N-[(3-methoxyphenyl)methylene]- exhibits potential biological activities:
- Antimicrobial Properties: Studies have shown its effectiveness against certain bacterial strains.
- Anticancer Activity: Preliminary investigations suggest that the compound may inhibit cancer cell proliferation through interactions with specific enzymes and receptors.
The mechanism of action involves forming hydrogen bonds and π-π interactions with proteins, which may modulate their activity. The methoxy group enhances its ability to penetrate cell membranes, facilitating intracellular interactions.
Medicinal Chemistry
Due to its ability to interact with biological targets, Methanamine, N-[(3-methoxyphenyl)methylene]- is being explored as a potential drug candidate. Its pharmacological properties suggest it could be developed for therapeutic applications in treating infections or cancer.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of Methanamine, N-[(3-methoxyphenyl)methylene]- against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition of bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent.
Case Study 2: Cancer Cell Proliferation
In vitro studies on cancer cell lines demonstrated that Methanamine, N-[(3-methoxyphenyl)methylene]- could reduce cell viability through apoptosis induction. The compound's mechanism was linked to its interaction with cellular pathways involved in cell cycle regulation.
Mechanism of Action
The mechanism of action of Methanamine, N-[(3-methoxyphenyl)methylene]- involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and enzymes, affecting their function. The methoxy group enhances its lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The imine group can undergo hydrolysis, releasing active amines that interact with cellular components.
Comparison with Similar Compounds
Structural Features
The target compound shares structural homology with other Schiff bases derived from aromatic aldehydes and primary amines. Key structural variants include:
- Substituent Position :
- N-(2-Methoxybenzylidene)methanamine (CAS: N/A): The methoxy group at the ortho position increases steric hindrance, reducing planarity and altering solubility compared to the meta isomer .
- N-(4-Methoxybenzylidene)methanamine : The para methoxy group enhances electronic conjugation, often leading to higher thermal stability .
- Backbone Modifications :
- N-((3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-yl)methylene)methanamine (3a) : Incorporates a pyrazole ring, enhancing rigidity and bioactivity (e.g., acetylcholinesterase inhibition) .
- N-((1H-pyrrol-2-yl)methylene)methanamine : A pyrrole-containing Schiff base used in coordination polymers for catalytic applications .
Key Observations :
- The target compound’s oil-like state contrasts with crystalline solids like 3a and N-(phenylmethylene)methanamine , likely due to reduced symmetry and weaker intermolecular forces .
- Pyrazole and pyrrole derivatives exhibit higher melting points, attributed to aromatic stacking and hydrogen bonding .
Spectral and Analytical Data
IR Spectroscopy :
¹³C NMR :
Biological Activity
Methanamine, N-[(3-methoxyphenyl)methylene]- is an organic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, synthesis, and potential applications based on recent studies.
Chemical Structure and Synthesis
The compound features a methoxy group and an imine linkage, with the IUPAC name being 1-(3-methoxyphenyl)-N-methylmethanimine. The synthesis typically involves the condensation of 3-methoxybenzaldehyde and methylamine under reflux conditions in solvents like ethanol or methanol. This reaction forms the imine bond, which is crucial for its biological activity .
Biological Activity Overview
Research indicates that Methanamine, N-[(3-methoxyphenyl)methylene]- exhibits significant antimicrobial and anticancer properties. The mechanisms of action are believed to involve interactions with various biological targets, including enzymes and receptors, leading to modulation of their activity .
Antimicrobial Activity
The compound has shown promising results against a range of microbial strains. In studies evaluating its antimicrobial efficacy, Methanamine demonstrated notable activity against both Gram-positive and Gram-negative bacteria. For instance:
| Microbial Strain | Activity |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Significant |
| Bacillus subtilis | Moderate |
These findings suggest that Methanamine may serve as a viable candidate for developing new antimicrobial agents .
Anticancer Activity
In anticancer research, Methanamine has been evaluated for its effects on various cancer cell lines. Notably, it has shown cytotoxic effects against breast cancer cells (MDA-MB-231) and glioblastoma cells (U-87). The compound's ability to induce apoptosis was confirmed through assays measuring caspase-3 activity and morphological changes in treated cells:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 10.0 | Apoptosis induction |
| U-87 | 12.5 | Cell cycle arrest |
These results indicate that Methanamine may inhibit cancer cell proliferation through apoptosis and cell cycle modulation .
Case Studies and Research Findings
Several studies have explored the pharmacological potential of Methanamine:
- Microtubule Destabilization : A study found that derivatives similar to Methanamine could inhibit microtubule assembly at concentrations as low as 20 μM, indicating potential use in cancer therapy by disrupting mitotic processes .
- Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that substituents on the phenyl ring significantly influence biological activity, with certain modifications enhancing potency against specific cancer cell lines .
- In Vivo Studies : Preliminary in vivo studies indicated that compounds related to Methanamine showed effective tumor suppression in animal models, further supporting its therapeutic potential .
Q & A
Q. What are the common synthetic routes for Methanamine, N-[(3-methoxyphenyl)methylene]-?
Methodological Answer: The compound is typically synthesized via a Schiff base formation reaction. A standard procedure involves refluxing equimolar amounts of 3-methoxybenzaldehyde and a primary amine (e.g., 3-methoxybenzylamine) in ethanol. For example:
- Procedure: Combine 3-methoxybenzaldehyde (0.1 mmol) and 3-methoxybenzylamine (0.1 mmol) in ethanol (20 mL). Reflux for 5 hours under stirring, followed by slow evaporation of the solvent to yield crystals .
- Yield: ~83% (as reported for analogous Schiff base syntheses) .
- Key Parameters: Solvent choice (ethanol for polarity), temperature (reflux at ~78°C), and stoichiometric balance.
Q. How is Methanamine, N-[(3-methoxyphenyl)methylene]- characterized spectroscopically?
Methodological Answer: Characterization relies on multimodal spectroscopy:
- ¹H NMR: Peaks at δ 8.36 (s, imine proton), 7.40–6.78 (aromatic protons), 4.81 (s, methylene protons), and 3.82–3.85 (methoxy protons) confirm the Schiff base structure .
- ¹³C NMR: Signals at δ 162.1 (imine carbon), 160.0 (methoxy-attached aromatic carbons), and 55.3–55.5 (methoxy carbons) validate the electronic environment .
- IR: Absorbance at ~1654 cm⁻¹ (C=N stretch) and ~1604 cm⁻¹ (aromatic C=C) .
- Mass Spectrometry: HRMS or ESI-MS confirms molecular weight (e.g., m/z 357.13 for analogous Schiff bases) .
Q. What safety protocols are recommended for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods to prevent inhalation of vapors during synthesis .
- Storage: Store in sealed containers at 2–8°C in a dry, ventilated area .
- Spill Management: Absorb with inert material (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How can this compound be evaluated as a fluorescent probe for metal ion sensing?
Methodological Answer:
Q. What strategies enhance the biological activity of Schiff base derivatives like this compound?
Methodological Answer:
- Structural Modifications:
- In Silico Screening: Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., bacterial enzymes) .
- Biological Assays: Test modified derivatives against microbial strains (e.g., E. coli, S. aureus) via MIC (Minimum Inhibitory Concentration) assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
